molecular formula C16H19ClF17N B12555532 N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride CAS No. 144094-08-6

N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride

Cat. No.: B12555532
CAS No.: 144094-08-6
M. Wt: 583.75 g/mol
InChI Key: FFRRONAWRYDBML-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride: is a fluorinated quaternary ammonium compound. This compound is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties. The presence of multiple fluorine atoms makes it highly hydrophobic and chemically inert, which is valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the perfluorinated carbon chain, which can be derived from perfluorinated alkyl iodides.

    Quaternization Reaction: The perfluorinated alkyl iodide is reacted with triethylamine in the presence of a suitable solvent, such as acetonitrile, under reflux conditions. This reaction results in the formation of the quaternary ammonium salt.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and material science.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.

    Solvents: Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting with sodium hydroxide can yield the corresponding hydroxide salt.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s ability to form stable complexes with metal ions makes it useful as a ligand in catalytic processes.

    Surface Modification: Its hydrophobic nature is exploited in modifying surfaces to impart water and oil repellency.

Biology and Medicine

    Antimicrobial Agents: Due to its quaternary ammonium structure, it exhibits antimicrobial properties and can be used in disinfectants and antiseptics.

    Drug Delivery: Its unique properties can be harnessed in designing drug delivery systems, particularly for hydrophobic drugs.

Industry

    Coatings: Used in the formulation of coatings for textiles and other materials to provide stain resistance.

    Electronics: Employed in the electronics industry for the fabrication of components that require high chemical resistance.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride is primarily based on its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to cell lysis and death. Additionally, its hydrophobic perfluorinated chain enhances its ability to penetrate and disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanaminium, N,N,N-triethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonate
  • Ethanaminium, N,N,N-triethyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

Uniqueness

Compared to similar compounds, N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride has a longer perfluorinated carbon chain, which enhances its hydrophobicity and chemical stability. This makes it particularly suitable for applications requiring extreme resistance to chemical and environmental degradation.

Properties

CAS No.

144094-08-6

Molecular Formula

C16H19ClF17N

Molecular Weight

583.75 g/mol

IUPAC Name

triethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)azanium;chloride

InChI

InChI=1S/C16H19F17N.ClH/c1-5-34(6-2,7-3)16(32,33)15(30,31)14(28,29)13(26,27)12(24,25)11(22,23)10(20,21)9(18,19)8(4)17;/h8H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

FFRRONAWRYDBML-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)C(C(C(C(C(C(C(C(C(C)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

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